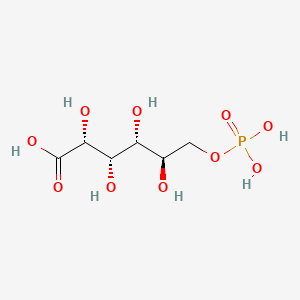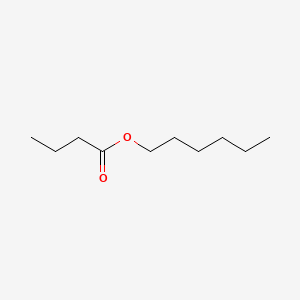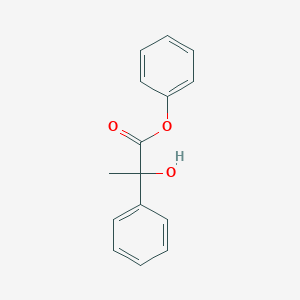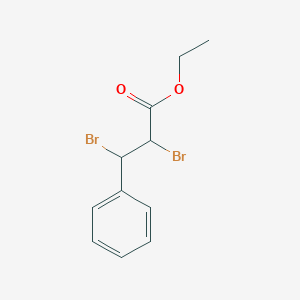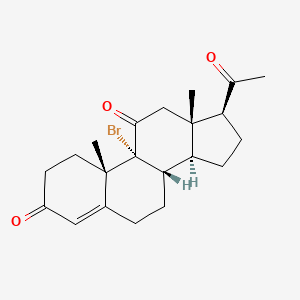![molecular formula C36H50N8O4S2 B1222662 2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide CAS No. 102615-51-0](/img/structure/B1222662.png)
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide is a compound that combines cysteine and primaquine. Primaquine is an 8-aminoquinoline derivative known for its antimalarial properties, particularly against Plasmodium vivax and Plasmodium ovale . Cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and various metabolic processes . The combination of these two molecules aims to enhance the therapeutic efficacy and reduce the side effects associated with primaquine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide involves the conjugation of cysteine with primaquine. This can be achieved through a series of chemical reactions, including:
Activation of Primaquine: Primaquine is first activated by converting it into a reactive intermediate, such as a chloroquinoline derivative.
Conjugation with Cysteine: The activated primaquine is then reacted with cysteine under controlled conditions to form the this compound conjugate. This reaction typically requires a catalyst and is carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in cysteine can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring in primaquine can undergo reduction reactions.
Substitution: The amino groups in both cysteine and primaquine can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated this compound derivatives.
科学的研究の応用
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of aminoquinoline derivatives and sulfur-containing amino acids.
Biology: Investigated for its potential to enhance the bioavailability and reduce the toxicity of primaquine.
Medicine: Explored as a therapeutic agent for malaria, leveraging the antimalarial properties of primaquine and the metabolic benefits of cysteine.
Industry: Utilized in the development of new antimalarial drugs and formulations.
作用機序
The mechanism of action of 2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide involves multiple pathways:
Antimalarial Activity: Primaquine interferes with the mitochondrial function of the malaria parasite, leading to its death.
Metabolic Support: Cysteine provides antioxidant properties and supports various metabolic processes, potentially reducing the side effects of primaquine.
類似化合物との比較
Similar Compounds
Primaquine: An 8-aminoquinoline antimalarial drug.
Tafenoquine: A primaquine analog with a longer half-life.
Chloroquine: Another antimalarial drug often used in combination with primaquine.
Uniqueness
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide is unique due to its combination of antimalarial and metabolic support properties. The addition of cysteine aims to enhance the therapeutic efficacy of primaquine while reducing its side effects, making it a promising candidate for further research and development.
特性
CAS番号 |
102615-51-0 |
|---|---|
分子式 |
C36H50N8O4S2 |
分子量 |
723 g/mol |
IUPAC名 |
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide |
InChI |
InChI=1S/C36H50N8O4S2/c1-23(43-31-19-27(47-3)17-25-11-7-13-39-33(25)31)9-5-15-41-35(45)29(37)21-49-50-22-30(38)36(46)42-16-6-10-24(2)44-32-20-28(48-4)18-26-12-8-14-40-34(26)32/h7-8,11-14,17-20,23-24,29-30,43-44H,5-6,9-10,15-16,21-22,37-38H2,1-4H3,(H,41,45)(H,42,46) |
InChIキー |
RSTXMAPULDCWCQ-UHFFFAOYSA-N |
SMILES |
CC(CCCNC(=O)C(CSSCC(C(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)N)N)NC3=C4C(=CC(=C3)OC)C=CC=N4 |
正規SMILES |
CC(CCCNC(=O)C(CSSCC(C(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)N)N)NC3=C4C(=CC(=C3)OC)C=CC=N4 |
同義語 |
Cys-primaquine cysteinylprimaquine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


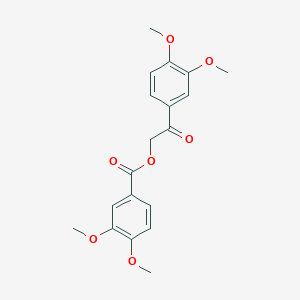
![(4E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1222580.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222581.png)
![N-(2-methoxyphenyl)-2-[5-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]-2-tetrazolyl]acetamide](/img/structure/B1222582.png)

![6H-benzo[c]chromen-6-one](/img/structure/B1222585.png)


